Pyridine, 2-[(4-methylphenyl)azo]-
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Overview
Description
Pyridine, 2-[(4-methylphenyl)azo]-: is an organic compound that belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-[(4-methylphenyl)azo]- typically involves the diazotization of 4-methylaniline followed by azo coupling with pyridine. The reaction conditions often include the use of acidic media to facilitate the diazotization process and a basic medium for the coupling reaction. The general steps are as follows:
Diazotization: 4-methylaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with pyridine in a basic medium, such as sodium hydroxide (NaOH), to form Pyridine, 2-[(4-methylphenyl)azo]-.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-[(4-methylphenyl)azo]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the azo group (N=N) to hydrazo (NH-NH) or amine groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are commonly employed.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Hydrazo or amine derivatives.
Substitution: Various substituted pyridine and phenyl derivatives.
Scientific Research Applications
Chemistry: Pyridine, 2-[(4-methylphenyl)azo]- is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of dyes, pigments, and other functional materials.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and biochemical pathways. Its azo group can be cleaved by certain enzymes, making it useful in enzymatic assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its structural features allow for modifications that can enhance its pharmacological properties.
Industry: In the industrial sector, Pyridine, 2-[(4-methylphenyl)azo]- is used in the production of dyes and pigments. Its vibrant color properties make it suitable for use in textiles, inks, and coatings.
Mechanism of Action
The mechanism of action of Pyridine, 2-[(4-methylphenyl)azo]- involves its interaction with molecular targets such as enzymes and receptors. The azo group (N=N) can undergo reduction to form amine derivatives, which can then interact with biological molecules. The compound’s effects are mediated through its ability to bind to specific sites on enzymes or receptors, altering their activity and leading to various biochemical outcomes.
Comparison with Similar Compounds
- Pyridine, 2-[(4-chlorophenyl)azo]-
- Pyridine, 2-[(4-nitrophenyl)azo]-
- Pyridine, 2-[(4-methoxyphenyl)azo]-
Comparison: Pyridine, 2-[(4-methylphenyl)azo]- is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., chloro, nitro, methoxy), the methyl group can enhance the compound’s lipophilicity and potentially its ability to cross biological membranes. This can result in differences in its pharmacokinetics and pharmacodynamics, making it a valuable compound for specific applications.
Properties
CAS No. |
110015-48-0 |
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Molecular Formula |
C12H11N3 |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
(4-methylphenyl)-pyridin-2-yldiazene |
InChI |
InChI=1S/C12H11N3/c1-10-5-7-11(8-6-10)14-15-12-4-2-3-9-13-12/h2-9H,1H3 |
InChI Key |
BESWTOIHYCYWCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=CC=CC=N2 |
Origin of Product |
United States |
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